3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide
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Overview
Description
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thieno[3,2-c]pyridine derivatives with thiolane-1,1-dioxide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, such as hypertension and diabetes.
Industry: The compound is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-c]pyridine derivatives and thiolane-based molecules. Examples include:
- 4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-biphenyl-2-carboxylic acid derivatives
- Thieno[3,2-c]pyridine-5(4H)-acetic acid derivatives .
Uniqueness
What sets 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide apart from similar compounds is its unique combination of the thieno[3,2-c]pyridine core with the thiolane 1,1-dioxide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c14-17(15)6-3-10(9-17)7-13-4-1-12-11(8-13)2-5-16-12/h2,5,10H,1,3-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRDAKJKWPGPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CN2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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